molecular formula C6H10O3 B3327127 Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 31443-73-9

Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B3327127
CAS No.: 31443-73-9
M. Wt: 130.14 g/mol
InChI Key: QMFFTUAKXYCOKM-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H10O3. It is a cyclopropane derivative that features a hydroxymethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters, making the production more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)cyclopropane-1-carboxylate.

    Reduction: 2-(Hydroxymethyl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In nucleophilic substitution reactions, the hydroxymethyl group is replaced by a nucleophile through the formation of a transition state and subsequent bond formation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
  • Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
  • Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and properties compared to its isomers and other cyclopropane derivatives. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFFTUAKXYCOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Reactant of Route 2
Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
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Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
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Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
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Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Reactant of Route 6
Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate

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